5′,3”'-Dihydroxyrobustaflavone
Description
5',3''-Dihydroxyrobustaflavone is a biflavonoid, a dimeric flavonoid composed of two flavone units linked via a C–C bond between the 5' and 6'' positions of the monomeric subunits . It is systematically named [5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, with synonyms including 5',6''-Biluteolin . The compound is characterized by hydroxyl groups at the 5' and 3'' positions and has been isolated from moss species such as Dicranum scoparium and Hylocomium splendens . Its structural elucidation relies on spectroscopic methods, notably $ ^1H $-NMR, which reveals distinct signals for aromatic protons (e.g., 7.44–7.43 ppm for H-2''' and H-6''') and hydroxylated positions .
Properties
CAS No. |
114865-40-6 |
|---|---|
Molecular Formula |
C30H18O12 |
Molecular Weight |
570.46 |
Synonyms |
6-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Biflavonoids: 5',3''-Dihydroxyamentoflavone
5',3''-Dihydroxyrobustaflavone shares a close biosynthetic relationship with its isomer, 5',3''-Dihydroxyamentoflavone . Both compounds are found in Dicranum scoparium , but they differ in the linkage between flavone units:
- 5',3''-Dihydroxyrobustaflavone : C–C bond between the 5' and 6'' positions.
- 5',3''-Dihydroxyamentoflavone : C–O–C (ether) bond between the 5' and 3'' positions .
This structural distinction is evident in their $ ^1H $-NMR spectra. For example, 5',3''-Dihydroxyrobustaflavone exhibits a multiplet at 7.44–7.43 ppm (H-2''' and H-6'''), whereas 5',3''-Dihydroxyamentoflavone shows distinct doublets at 7.50 ppm (H-2') and 7.49 ppm (H-6') .
Taxonomic Significance: Unlike Dicranoloma species, Dicranum scoparium lacks 2'-linked biluteolins, highlighting the chemotaxonomic relevance of biflavonoid profiles in bryophyte classification .
Other Biflavonoids in Bryophytes
Bryoflavone and Heterobryoflavone
These novel biflavonoids from Bryum capillare are unique as isoflavone-flavone dimers, formed by oxidative coupling of an isoflavone and a flavone unit . In contrast, 5',3''-Dihydroxyrobustaflavone is a homodimer of flavones. The presence of an isoflavone moiety in Bryoflavone introduces structural asymmetry and distinct spectral features, such as shifted $ ^{13}C $-NMR signals compared to homodimers .
5',8''-Biluteolin
Isolated from Dicranum scoparium, this biflavonoid is linked via C–C bonds but differs in hydroxylation patterns (5',8'' vs. 5',3'' positions) . Such positional variations influence solubility, reactivity, and interactions with biological targets.
Monomeric Flavonoids with Similar Substitution Patterns
5-Hydroxy-6,7,3',4'-Tetramethoxyflavone
This monomeric flavone () shares a hydroxyl group at the 5-position with 5',3''-Dihydroxyrobustaflavone but differs in methoxylation (6,7,3',4'-OMe vs. 5',3''-OH). Methoxylation typically reduces polarity and enhances membrane permeability compared to hydroxylated analogs .
3',4'-Dihydroxyflavone
A simple flavone with dihydroxylation at the 3' and 4' positions (). Unlike 5',3''-Dihydroxyrobustaflavone, it lacks dimerization and additional hydroxyl groups, resulting in lower molecular weight (254.23 g/mol vs. ~570 g/mol) and distinct bioactivity profiles .
Methoxylated and Polyhydroxylated Flavones
Compounds such as 5,7-Dihydroxy-3',4',5'-trimethoxyflavone () and 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone () illustrate how methoxylation modulates properties.
Structural and Functional Implications
Table 2: $ ^1H $-NMR Comparison (Selected Signals)
| Compound | H-2' (ppm) | H-6' (ppm) | H-2'''/H-6''' (ppm) |
|---|---|---|---|
| 5',3''-Dihydroxyrobustaflavone | 7.36 (d) | 7.38 (d) | 7.44–7.43 (m) |
| 5',3''-Dihydroxyamentoflavone | 7.50 (d) | 7.49 (d) | Not observed |
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